
Pyrazine, 2,6-bis(chloromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(chloromethyl)pyrazine is a heterocyclic organic compound that belongs to the pyrazine family Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, perfumeries, and food industries
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(chloromethyl)pyrazine typically involves the chloromethylation of pyrazine. One common method is the reaction of pyrazine with formaldehyde and hydrochloric acid, which results in the formation of 2,6-bis(chloromethyl)pyrazine. The reaction is usually carried out under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of 2,6-bis(chloromethyl)pyrazine may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure consistent product quality and yield. The industrial production process also emphasizes safety and environmental considerations, given the use of chlorinating agents.
化学反応の分析
Types of Reactions
2,6-Bis(chloromethyl)pyrazine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Coupling reactions: Palladium catalysts and boronic acids are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2,6-bis(aminomethyl)pyrazine derivative.
科学的研究の応用
2,6-Bis(chloromethyl)pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrazine derivatives and coordination compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 2,6-bis(chloromethyl)pyrazine depends on its specific application. In biological systems, it may act by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved can vary widely based on the derivative and its intended use.
類似化合物との比較
Similar Compounds
2,6-Bis(bromomethyl)pyrazine: Similar in structure but with bromine atoms instead of chlorine.
2,6-Dichloropyrazine: Lacks the methyl groups but retains the chlorine atoms.
2,6-Dimethylpyrazine: Contains methyl groups without the chlorine atoms.
Uniqueness
2,6-Bis(chloromethyl)pyrazine is unique due to the presence of both chloromethyl groups, which confer distinct reactivity and versatility in chemical synthesis
特性
CAS番号 |
86045-21-8 |
|---|---|
分子式 |
C6H6Cl2N2 |
分子量 |
177.03 g/mol |
IUPAC名 |
2,6-bis(chloromethyl)pyrazine |
InChI |
InChI=1S/C6H6Cl2N2/c7-1-5-3-9-4-6(2-8)10-5/h3-4H,1-2H2 |
InChIキー |
BXRCXPYLMJAZJN-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(C=N1)CCl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Thia-4-azaspiro[4.5]decane-2,3-dione](/img/structure/B14424880.png)
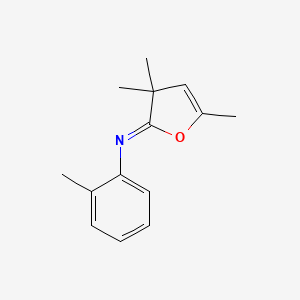
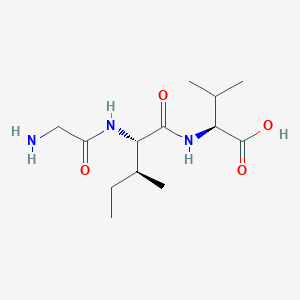
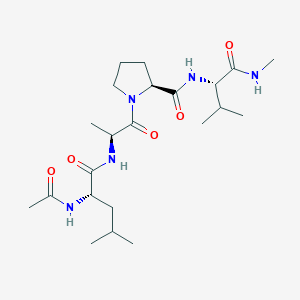
![3-[(2-methoxyphenyl)methyl]-1H-quinoxalin-2-one](/img/structure/B14424899.png)
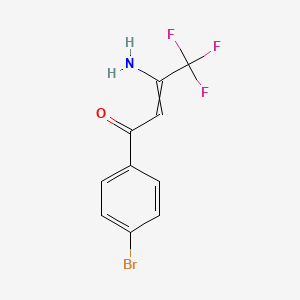
![1,1'-[Oxybis(methyleneselanyl)]bis(4-methoxybenzene)](/img/structure/B14424915.png)

![1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424933.png)
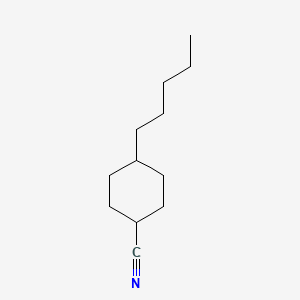

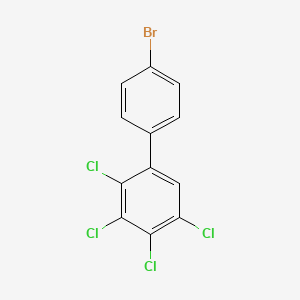
![1,3,5-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424951.png)
![4,4'-Dibutyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14424961.png)
